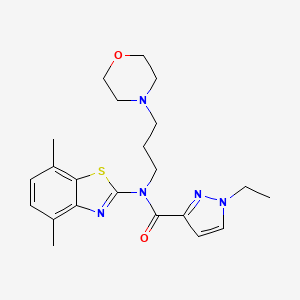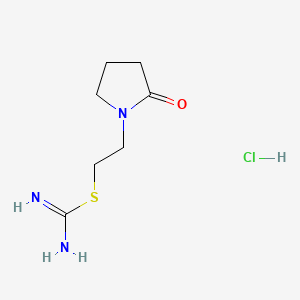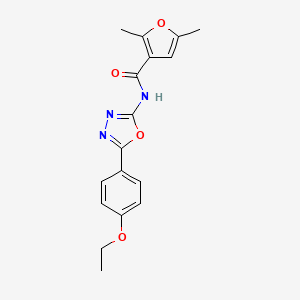
N-(5-(4-etoxi fenil)-1,3,4-oxadiazol-2-il)-2,5-dimetilfurano-3-carboxamida
Descripción general
Descripción
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, which could be determined using techniques like X-ray crystallography . The analysis might discuss features like the compound’s stereochemistry, its conformation, and the types of bonds and functional groups present.Chemical Reactions Analysis
This would involve a discussion of the reactions that the compound undergoes. This could include its reactivity, the conditions under which it reacts, the products of its reactions, and the mechanisms of those reactions .Physical And Chemical Properties Analysis
This would include information like the compound’s melting point, boiling point, solubility, and stability. It might also discuss properties like its acidity or basicity, its polarity, and its spectroscopic properties .Aplicaciones Científicas De Investigación
Síntesis y estructura
El compuesto se sintetiza mediante la reacción de ciclación de 3-(4-etoxi fenil)-1-(naftaleno-1-il)prop-2-en-1-ona utilizando hidrato de hidrazina en medio ácido acético. Este proceso produce 1-[5-(4-etoxi fenil)-3-(naftaleno-1-il)-4,5-dihidro-1H-pirazol-1-il]etan-1-ona . La estructura se confirma mediante diversas técnicas analíticas, incluidos datos espectrales de IR, 1H-RMN, 13C-RMN y espectrometría de masas.
a. Propiedades antidiabéticas: Se ha informado que los derivados de pirazolinas exhiben efectos antidiabéticos . Estudios adicionales podrían explorar los mecanismos específicos y las posibles aplicaciones terapéuticas.
b. Actividad antituberculosa: Los compuestos que contienen el farmacoforo de pirazolina han demostrado propiedades antituberculosas . Investigar la eficacia de este compuesto contra Mycobacterium tuberculosis podría ser valioso.
c. Efectos antidepresivos y anticonvulsivos: Las moléculas basadas en pirazolinas han demostrado ser prometedoras como antidepresivos y anticonvulsivos . La investigación podría explorar su impacto en las vías neuronales y los sistemas de neurotransmisores.
d. Propiedades antimicrobianas y antiinflamatorias: Las pirazolinas se han asociado con actividades antimicrobianas y antiinflamatorias . Investigar los efectos de este compuesto sobre el crecimiento microbiano y las vías de inflamación podría ser útil.
e. Potencial anticancerígeno: Ciertos derivados de pirazolinas exhiben propiedades anticancerígenas . Estudios adicionales podrían evaluar el impacto de este compuesto en líneas celulares cancerosas y posibles mecanismos de acción.
f. Actividad antiamebiana: Explorar la eficacia del compuesto contra infecciones amebianas podría ser relevante .
Acoplamiento molecular
El compuesto se acopló contra el sitio activo de la 14α-esterol demetilasa del citocromo P450 (CYP51) de Mycobacterium tuberculosis . Las enzimas CYP juegan un papel crucial en el metabolismo de fármacos y compuestos endógenos. Investigar las interacciones con CYP51 puede proporcionar información sobre su posible relevancia terapéutica.
En resumen, "N-(5-(4-etoxi fenil)-1,3,4-oxadiazol-2-il)-2,5-dimetilfurano-3-carboxamida" es prometedor en varios campos, y futuras investigaciones pueden revelar su potencial completo. 🌟
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O4/c1-4-22-13-7-5-12(6-8-13)16-19-20-17(24-16)18-15(21)14-9-10(2)23-11(14)3/h5-9H,4H2,1-3H3,(H,18,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHQQEFFBEYPWQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(O2)NC(=O)C3=C(OC(=C3)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501142725 | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1171733-19-9 | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1171733-19-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2,5-dimethyl-3-furancarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501142725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



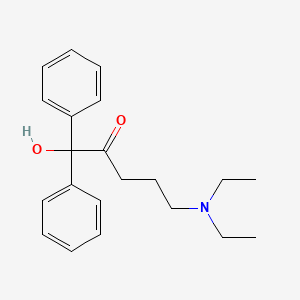
![N-[2-(diethylamino)ethyl]-2-hydroxy-2,2-diphenylacetamide;hydrochloride](/img/structure/B1650276.png)

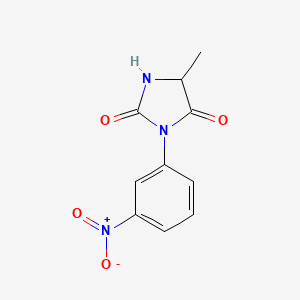
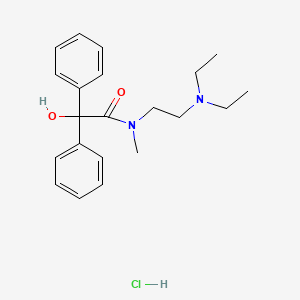
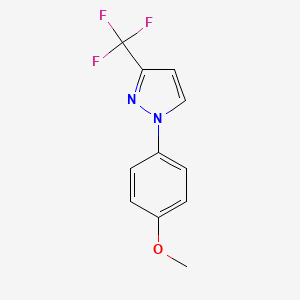

![5-methyl-N-[(4-methylphenyl)methyl]-1-(pyridin-2-yl)-1H-pyrazole-4-carboxamide](/img/structure/B1650289.png)
![N-[2-(4-benzylpiperazin-1-yl)sulfonylethyl]-2-chloro-6-fluorobenzamide](/img/structure/B1650292.png)
![N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)-2-(4-{[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}piperazin-1-yl)acetamide](/img/structure/B1650293.png)
![1-benzyl-N-[4-(methanesulfonamido)phenyl]-3-(3-methoxyphenyl)pyrazole-4-carboxamide](/img/structure/B1650294.png)
![4-hydroxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]-1-[2-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B1650295.png)
